

Application Notes and Protocols for Volixibat In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: Volixibat

Cat. No.: B1684035

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Introduction

Volixibat (also known as SHP626 or LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT).^{[1][2][3]} ASBT is a transmembrane protein primarily located on the surface of enterocytes in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation.^{[4][5]} By competitively inhibiting ASBT, **Volixibat** disrupts this process, leading to increased excretion of bile acids in the feces.^{[1][6]} This mechanism is being explored for the therapeutic treatment of various cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).^{[4][7]}

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potential cytotoxicity of **Volixibat**.

Data Presentation

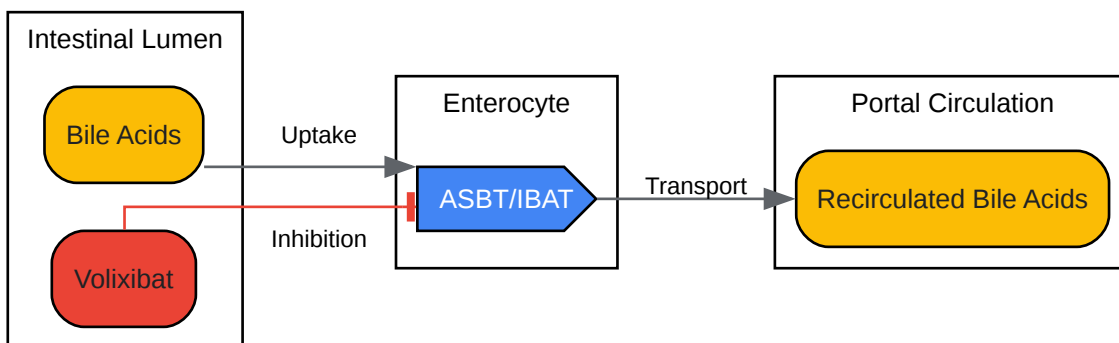
While **Volixibat** is consistently described as a "highly potent" inhibitor of ASBT, a specific IC₅₀ value from in vitro cell-based assays is not readily available in the public domain literature.^{[1][2][3]} The table below provides a template for how such data would be presented. The subsequent protocols describe the methods to determine these values.

Parameter	Cell Line	Assay Type	Value	Reference
IC50	HEK293 (human ASBT)	[³ H]-Taurocholate Uptake Inhibition	Data not publicly available	-
IC50	Caco-2	[³ H]-Taurocholate Uptake Inhibition	Data not publicly available	-
CC50	Caco-2	Neutral Red Uptake	To be determined	-
CC50	HepG2	MTT Assay	To be determined	-

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

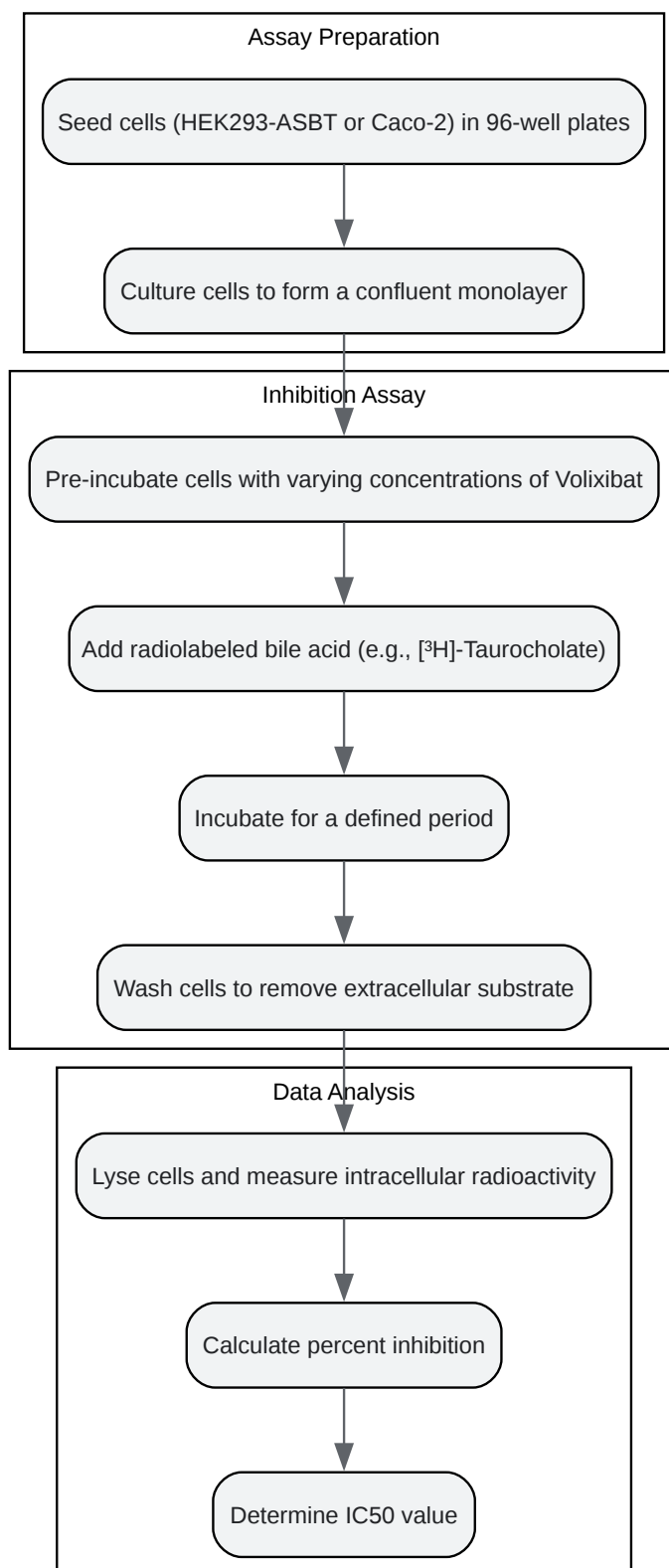
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **Volixibat** and the general workflow for its in vitro characterization.



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Figure 1: Mechanism of Action of **Volixibat**.



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References

- 1. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
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